

Technical Guide: Physicochemical Properties of 4'-Cyclohexylacetophenone

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Compound of Interest

Compound Name: 1-(4-Cyclohexylphenyl)ethanone

Cat. No.: B103423

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the melting and boiling points of 4'-Cyclohexylacetophenone (CAS No. 18594-05-3). The information is compiled from various scientific sources and presented with methodologies for experimental determination, catering to the needs of researchers and professionals in drug development and chemical synthesis.

Core Physicochemical Data

The melting and boiling points are critical parameters for the identification, purification, and handling of chemical compounds. The following table summarizes the available data for 4'-Cyclohexylacetophenone.

Property	Value	Conditions
Melting Point	68-70 °C	Literature Value[1][2][3][4]
Boiling Point	179-181 °C	at 14 mmHg (Reduced Pressure)[1][2][3]
Boiling Point	316.40 °C	at 760 mmHg (Estimated)[5]

Experimental Protocols

Accurate determination of melting and boiling points is fundamental in chemical analysis. The following sections detail the standard methodologies for these measurements.

Melting Point Determination: Capillary Method

The capillary method is a widely accepted and standard technique for determining the melting point of a solid crystalline substance.[2][5]

Principle: A small, finely powdered sample of the substance is heated in a sealed capillary tube. The temperature at which the substance transitions from a solid to a liquid is observed and recorded as the melting point range. Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C. Impurities tend to lower and broaden the melting range.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or Thiele tube)
- Glass capillary tubes (sealed at one end)[3]
- Thermometer
- Mortar and pestle (for sample preparation)
- Watch glass

Procedure:

- **Sample Preparation:** Ensure the sample is completely dry.[3] If the sample consists of coarse crystals, it should be finely powdered using a mortar and pestle.[2]
- **Capillary Loading:** Press the open end of a capillary tube into the powdered sample on a watch glass. Tap the sealed end of the tube on a hard surface to compact the sample into a column of 2-3 mm in height.[1][3]
- **Apparatus Setup:** Place the loaded capillary tube into the heating block of the melting point apparatus.[3]
- **Heating:**

- For an unknown sample, a preliminary rapid heating can be performed to determine an approximate melting point.
- For an accurate measurement, start heating at a rate that allows the temperature to rise slowly, approximately 1-2°C per minute, when the temperature is about 15°C below the expected melting point.[1][3]
- Observation and Recording:
 - Record the temperature at which the first drop of liquid is observed. This is the beginning of the melting range.[3]
 - Record the temperature at which the entire sample has turned into a clear liquid. This is the end of the melting range.[3]
- Repeatability: For accuracy, the determination should be repeated at least once with a fresh sample.[1]

Boiling Point Determination under Reduced Pressure

For substances that decompose at their atmospheric boiling point, determination under reduced pressure (vacuum) is necessary.

Principle: The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding pressure.[6] By reducing the pressure, the boiling point is lowered.

Apparatus:

- Vacuum distillation apparatus (including a round-bottom flask, condenser, receiving flask, and vacuum adapter)
- Heating mantle or oil bath
- Thermometer
- Manometer (to measure pressure)
- Vacuum source (e.g., vacuum pump)

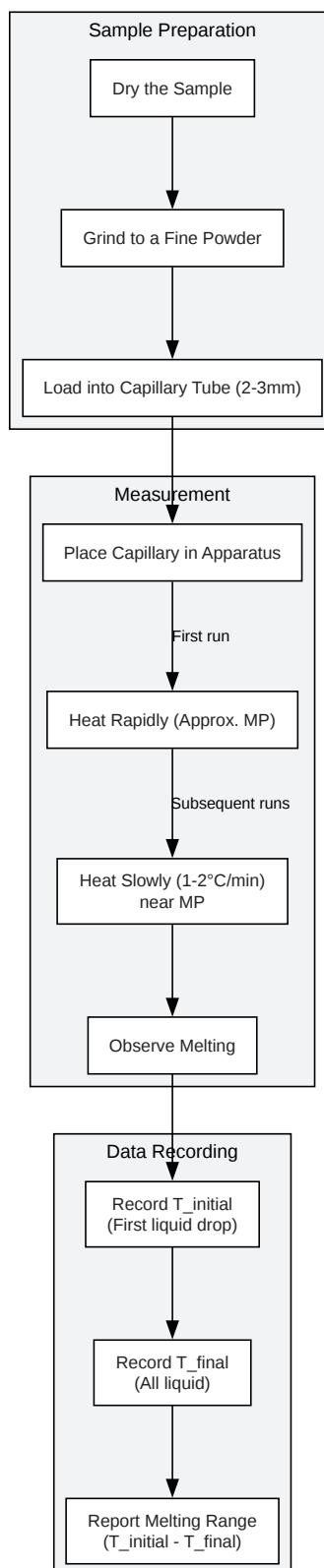
- Boiling chips or a magnetic stirrer

Procedure:

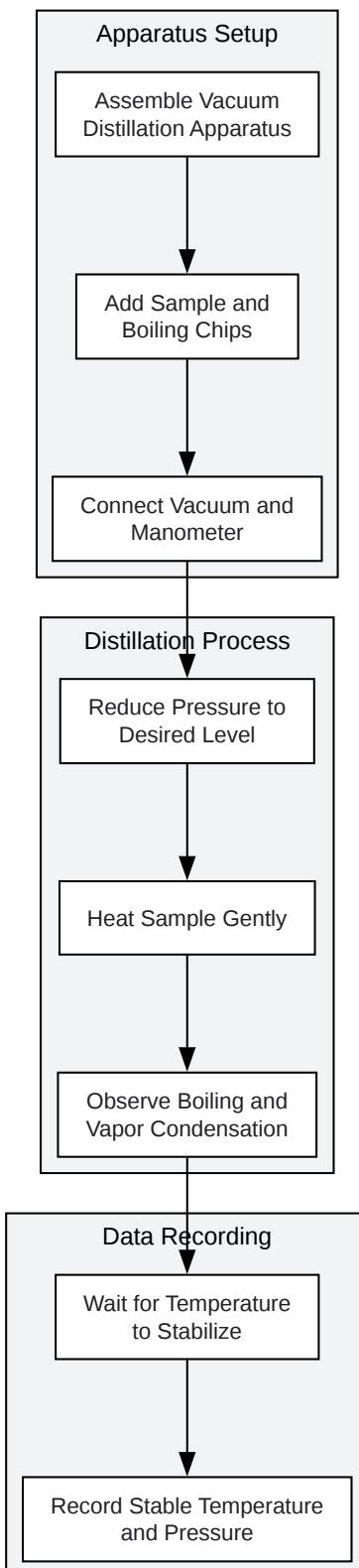
- Apparatus Assembly: Assemble the vacuum distillation apparatus. Ensure all glass joints are properly sealed.
- Sample and Boiling Chips: Place the liquid sample (a few milliliters are sufficient for micro methods) and boiling chips or a stir bar into the distillation flask.[\[6\]](#)
- Vacuum Application: Connect the apparatus to the vacuum source and carefully reduce the pressure to the desired level, as measured by the manometer.
- Heating: Begin heating the sample gently.
- Temperature Stabilization: The liquid will begin to boil. Vapors will rise and then condense in the condenser. The thermometer bulb should be positioned so that it is fully immersed in the vapor phase to get an accurate reading.[\[7\]](#)
- Recording: When the temperature on the thermometer stabilizes during active distillation, record this temperature and the corresponding pressure from the manometer. This is the boiling point at that specific reduced pressure.

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

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Caption: Experimental workflow for melting point determination.



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